N-(4-tert-butylbenzyl)-N-(furan-2-ylmethyl)-2-(4-nitrophenoxy)acetamide
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Overview
Description
N-[(4-tert-butylphenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-nitrophenoxy)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-tert-butylphenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-nitrophenoxy)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the tert-butylphenylmethyl intermediate: This step involves the alkylation of 4-tert-butylbenzyl chloride with a suitable nucleophile.
Synthesis of the furan-2-ylmethyl intermediate: This step involves the functionalization of furan with a suitable alkylating agent.
Coupling of intermediates: The two intermediates are then coupled using a suitable coupling reagent, such as a carbodiimide, to form the desired amide bond.
Introduction of the nitrophenoxy group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[(4-tert-butylphenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2) and nitrating agents (e.g., HNO3/H2SO4).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-[(4-tert-butylphenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-nitrophenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(4-tert-butylphenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-nitrophenoxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-tert-butylphenyl)-2-chloroacetamide: Similar structure but lacks the furan and nitrophenoxy groups.
N-(furan-2-ylmethyl)-2-nitrobenzamide: Similar structure but lacks the tert-butylphenyl group.
Uniqueness
N-[(4-tert-butylphenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-nitrophenoxy)acetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, the furan ring offers aromaticity and potential for further functionalization, and the nitrophenoxy group introduces electron-withdrawing effects that can influence reactivity.
Properties
Molecular Formula |
C24H26N2O5 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-N-(furan-2-ylmethyl)-2-(4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C24H26N2O5/c1-24(2,3)19-8-6-18(7-9-19)15-25(16-22-5-4-14-30-22)23(27)17-31-21-12-10-20(11-13-21)26(28)29/h4-14H,15-17H2,1-3H3 |
InChI Key |
AUYCYJUJPMCIEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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